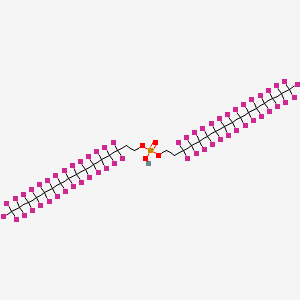![molecular formula C20H18N2 B13406882 N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a diphenylmethylene group and a 5-methylpyridin-3-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE typically involves the condensation reaction between a benzophenone derivative and a pyridine derivative in the presence of an amine. The reaction conditions may include:
- Solvent: Common solvents used include ethanol, methanol, or dichloromethane.
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(DIPHENYLMETHYLENE)-N-[(4-METHYLPYRIDIN-3-YL)METHYL]AMINE
- N-(DIPHENYLMETHYLENE)-N-[(6-METHYLPYRIDIN-3-YL)METHYL]AMINE
- N-(DIPHENYLMETHYLENE)-N-[(5-ETHYLPYRIDIN-3-YL)METHYL]AMINE
Uniqueness
N-(DIPHENYLMETHYLENE)-N-[(5-METHYLPYRIDIN-3-YL)METHYL]AMINE is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C20H18N2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H18N2/c1-16-12-17(14-21-13-16)15-22-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14H,15H2,1H3 |
InChI Key |
OLHGFKBDIWJREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



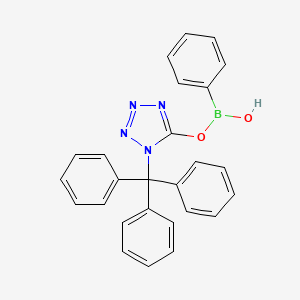
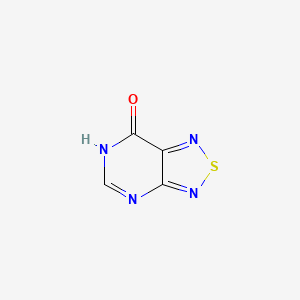
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
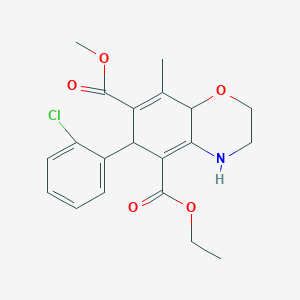
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
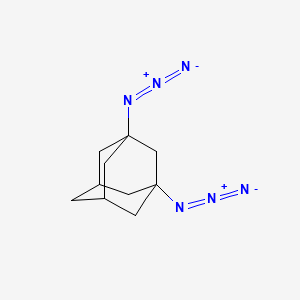
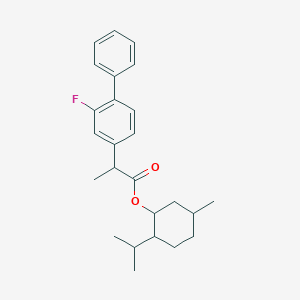
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
